molecular formula C17H18N4O4S B2359453 (4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(benzofuran-2-yl)methanone CAS No. 1903496-50-3

(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(benzofuran-2-yl)methanone

Cat. No.: B2359453
CAS No.: 1903496-50-3
M. Wt: 374.42
InChI Key: GKJKBWFDRDQVOW-UHFFFAOYSA-N
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Description

This compound is a hybrid organic molecule featuring a benzofuran moiety linked to a 1,4-diazepane ring via a sulfonyl group and a methanone bridge. The 1H-imidazol-4-yl sulfonyl group introduces a heterocyclic sulfonamide functionality, which is often associated with bioactivity in medicinal chemistry, such as enzyme inhibition or receptor modulation .

Structurally, the compound combines elements seen in calcium channel blockers (e.g., benzofuran derivatives) and sulfonamide-based inhibitors (e.g., carbonic anhydrase inhibitors) . However, its unique combination of a diazepane core and imidazole sulfonyl group distinguishes it from conventional analogs.

Properties

IUPAC Name

1-benzofuran-2-yl-[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4S/c22-17(15-10-13-4-1-2-5-14(13)25-15)20-6-3-7-21(9-8-20)26(23,24)16-11-18-12-19-16/h1-2,4-5,10-12H,3,6-9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJKBWFDRDQVOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)C(=O)C3=CC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(benzofuran-2-yl)methanone is a complex organic molecule notable for its potential biological activities. Its structure includes an imidazole ring, a diazepane moiety, and a benzofuran unit, which contribute to its pharmacological properties. This article reviews the biological activity of this compound based on diverse sources, including quantitative structure-activity relationship (QSAR) studies and experimental findings.

Structural Characteristics

The compound's molecular formula is C17H18N4O4SC_{17}H_{18}N_{4}O_{4}S, with a molecular weight of 374.4 g/mol. The presence of functional groups such as sulfonyl and methanone enhances its reactivity and interaction with biological targets. These structural components suggest the potential for various pharmacological effects.

Property Value
Molecular FormulaC17H18N4O4S
Molecular Weight374.4 g/mol
CAS Number1903496-50-3

Pharmacological Effects

Research indicates that compounds containing imidazole and diazepane rings often exhibit significant pharmacological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may show inhibitory effects against various bacterial strains, similar to other imidazole-containing compounds.
  • Anticancer Properties : The structural similarity to known anticancer agents raises the possibility that this compound may interact with cancer-related pathways, although specific studies are needed to confirm this activity.

QSAR Studies

Quantitative structure-activity relationship (QSAR) models have been employed to predict the biological activity of similar compounds. These models utilize physicochemical properties and structural descriptors to establish correlations between molecular structure and biological activity.

A recent QSAR analysis indicated strong predictive capabilities for compounds with similar structures, suggesting that the imidazole and diazepane functionalities could play critical roles in modulating biological responses . The correlation coefficients obtained in various studies ranged from r=0.90r=0.90 to r=0.98r=0.98, indicating high reliability in predicting biological outcomes based on structural features.

Antimicrobial Evaluation

In vitro studies conducted on related compounds demonstrated effective antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, minimum inhibitory concentration (MIC) values were determined for several derivatives, revealing that compounds with similar functional groups exhibited MIC values as low as 20 mg/L against pathogenic strains like Pseudomonas aeruginosa and Staphylococcus aureus .

Cancer Cell Line Studies

Experimental assays on cancer cell lines have shown that compounds with imidazole and diazepane structures can induce apoptosis and inhibit cell proliferation. A study highlighted that certain derivatives led to significant reductions in cell viability in breast cancer cell lines, suggesting a potential pathway for therapeutic development .

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structural components often exhibit significant biological activities. The potential applications of this compound can be categorized as follows:

Antimicrobial Activity

Compounds containing imidazole and benzofuran derivatives have shown promising antimicrobial properties. Studies suggest that these compounds can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, related studies have demonstrated in vitro antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The unique structure of this compound may enable it to interact with critical molecular targets involved in cancer progression. Research on related imidazole derivatives has suggested their ability to activate pyruvate kinase M2 (PKM2), an enzyme linked to cancer metabolism, potentially leading to the inhibition of tumor growth . Additionally, compounds with similar functionalities have been evaluated for their anti-proliferative effects against various cancer cell lines.

Neuroprotective Effects

Some derivatives of imidazole have been reported to exhibit neuroprotective properties. This activity may stem from their ability to modulate neurotransmitter systems or reduce oxidative stress, making them potential candidates for the treatment of neurodegenerative diseases .

Synthesis and Mechanism of Action

The synthesis of (4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(benzofuran-2-yl)methanone typically involves multi-step organic reactions that could include:

  • Formation of the imidazole and benzofuran intermediates.
  • Functionalization and coupling to create the final product.

The mechanism by which this compound exerts its biological effects likely involves specific interactions with molecular targets such as enzymes or receptors, facilitated by its functional groups that allow for hydrogen bonding and hydrophobic interactions .

Case Studies

Several studies have explored the biological activities of related compounds:

  • A study on substituted benzofuran derivatives highlighted their antimicrobial efficacy against various pathogens and their potential as therapeutic agents in infectious diseases .
  • Research into imidazole-based compounds has revealed their role in modulating metabolic pathways in cancer cells, indicating a need for further exploration into their anticancer potential .

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of molecules:

Compound Class Key Features Differences from Target Compound Reference
Piperazine sulfonamides (e.g., 6d–6l) Piperazine core, sulfamoyl groups, biaryl methanone Replaces piperazine with diazepane; imidazole sulfonyl vs. phenyl sulfonamide
Benzofuran-triazole hybrids Benzofuran linked to triazole via ketone Lacks diazepane and sulfonyl groups; smaller core
Thienopyrimidine-diazepanes (e.g., 21) Diazepane fused to thienopyrimidine, furan methanone Replaces thienopyrimidine with benzofuran; sulfonyl group absent
L-001958419 (MK-4305) Diazepane core, benzoxazole, triazole Substitutes benzofuran with benzoxazole; no sulfonyl

Key Observations :

  • Unlike thienopyrimidine derivatives (e.g., 21), the benzofuran moiety may improve metabolic stability due to reduced electron-deficient character .
  • The imidazole sulfonyl group differentiates it from MK-4305, which lacks sulfonyl functionalities but includes a triazole for hydrogen bonding .
Pharmacological and Physicochemical Properties

While direct pharmacological data for the target compound are absent in the provided evidence, inferences can be drawn from analogs:

Property Target Compound Piperazine Sulfonamides (6d–6l) Thienopyrimidine-diazepanes (21)
Molecular Weight ~450–500 g/mol (estimated) 500–600 g/mol 400–450 g/mol
LogP Predicted ~2.5–3.5 (imidazole polarity) 3.0–4.0 (hydrophobic biaryl groups) 2.0–2.5 (polar thienopyrimidine)
Bioactivity Potential kinase/modulatory effects Carbonic anhydrase inhibition GPR55 antagonism

Critical Analysis :

  • The imidazole sulfonyl group may improve solubility compared to purely aromatic sulfonamides (e.g., 6d–6l), balancing lipophilicity and bioavailability.

Preparation Methods

Retrosynthetic Analysis and Strategic Route Planning

Core Structural Disassembly

The target compound can be dissected into three primary subunits:

  • Benzofuran-2-yl methanone : Aromatic heterocycle providing rigidity and electronic diversity.
  • 1,4-Diazepane : Seven-membered ring offering conformational flexibility.
  • 1H-Imidazol-4-yl sulfonyl group : Sulfonamide-linked imidazole for hydrogen bonding and solubility modulation.

Retrosynthetic Pathways

Two dominant pathways emerge:

  • Pathway A : Late-stage sulfonylation of a pre-formed 1,4-diazepan-1-yl(benzofuran-2-yl)methanone intermediate.
  • Pathway B : Early introduction of the imidazole sulfonyl group onto 1,4-diazepane, followed by coupling with benzofuran-2-carbonyl derivatives.

Synthesis of 1,4-Diazepane Intermediate

Cyclization Strategies

1,4-Diazepane is typically synthesized via cyclocondensation of 1,4-diamine precursors with carbonyl equivalents. For example:

  • Dieckmann Cyclization : Ethylenediamine derivatives react with diesters under basic conditions to form the seven-membered ring.
  • Mitsunobu Reaction : Utilized for oxygen-containing precursors, though less common for diazepanes.
Example Procedure:

A mixture of N-Boc-protected 1,4-diaminobutane (1.0 eq) and diethyl malonate (1.2 eq) in THF is treated with LiHMDS (2.0 eq) at −78°C, followed by warming to room temperature. Cyclization proceeds via intramolecular nucleophilic attack, yielding 1,4-diazepan-2-one , which is subsequently deprotected.

Sulfonylation of 1,4-Diazepane

Synthesis of 1H-Imidazol-4-yl Sulfonyl Chloride

The sulfonyl donor is prepared via:

  • Sulfonation : Reaction of 1H-imidazole-4-thiol with chlorosulfonic acid in DCM at 0°C.
  • Chlorination : Treatment with PCl₅ in anhydrous conditions to yield 1H-imidazol-4-sulfonyl chloride .

Coupling to 1,4-Diazepane

The diazepane amine is sulfonylated under controlled basic conditions:

1,4-Diazepane (1.0 eq) + 1H-Imidazol-4-sulfonyl chloride (1.2 eq)  
→ Et₃N (2.5 eq), DCM, 0°C → RT, 12 h  
→ Purification via silica chromatography (EtOAc/Hexanes)  

Yield : 65–78% (reported for analogous sulfonamides).

Coupling with Benzofuran-2-yl Methanone

Activation of Benzofuran-2-Carboxylic Acid

The carboxylic acid is activated using 1,1'-carbonyldiimidazole (CDI) :

Benzofuran-2-carboxylic acid (1.0 eq) + CDI (1.5 eq)  
→ THF, reflux, 1 h → Formation of acyl imidazolide  

Amide Bond Formation

The activated carbonyl reacts with the sulfonylated diazepane:

Acyl imidazolide (1.0 eq) + 4-((1H-Imidazol-4-yl)sulfonyl)-1,4-diazepane (1.2 eq)  
→ DMF, RT, 24 h → Purification via preparative HPLC  

Yield : 58–72% (similar to CDI-mediated couplings in).

Alternative Pathways and Optimization

Direct Sulfonylation-Coupling Sequence

An alternative one-pot method involves sequential sulfonylation and acylation:

1,4-Diazepane + 1H-Imidazol-4-sulfonyl chloride + Benzofuran-2-carbonyl chloride  
→ Et₃N, DCM, 0°C → RT, 24 h  

Challenge : Competing reactions necessitate precise stoichiometric control.

Solvent and Base Optimization

  • Solvents : DMF or THF enhances solubility of intermediates.
  • Bases : DBU or LiHMDS improves sulfonylation efficiency.

Critical Reaction Parameters

Parameter Optimal Condition Impact on Yield/Purity
Temperature 0°C → RT (sulfonylation) Minimizes side reactions
Reaction Time 12–24 h (amide coupling) Ensures complete conversion
Base Et₃N or DBU Neutralizes HCl, drives reaction
Purification Method Silica chromatography Removes unreacted sulfonyl chloride

Challenges and Mitigation Strategies

Regioselectivity in Sulfonylation

  • Issue : Competing sulfonylation at diazepane’s N-1 vs. N-4 positions.
  • Solution : Use bulky bases (e.g., DIPEA) to favor N-4 attack.

Imidazole Ring Stability

  • Issue : Acidic/basic conditions may degrade the imidazole.
  • Solution : Mild pH (6–8) and low temperatures (<40°C).

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